Product packaging for Fmoc-Asp(OtBu)-CH2COOH(Cat. No.:)

Fmoc-Asp(OtBu)-CH2COOH

Cat. No.: B12399841
M. Wt: 468.5 g/mol
InChI Key: BRFMKVGAAIRYSR-FQEVSTJZSA-N
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Description

Historical Context and Evolution of Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The development of Solid-Phase Peptide Synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the way peptides were made. This technique, for which Merrifield was awarded the Nobel Prize in Chemistry in 1984, involves the stepwise addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support. Initially, the dominant strategy utilized the tert-butyloxycarbonyl (Boc) group for the temporary protection of the alpha-amino group of the incoming amino acid. However, the repetitive acid treatments required to remove the Boc group could lead to the degradation of sensitive peptide sequences and the cleavage of the peptide from the resin support.

The landscape of SPPS was further transformed with the introduction of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group by Carpino and Han. nih.gov This offered an orthogonal protection scheme, where the Fmoc group could be removed under mild basic conditions, typically with piperidine (B6355638), while the side-chain protecting groups and the resin linkage remained intact until the final acid-mediated cleavage step. nih.govoup.com This milder approach proved to be compatible with a wider range of peptide modifications, including glycosylated and phosphorylated peptides, and was more amenable to automation. nih.gov The ease of monitoring the Fmoc deprotection through the UV absorbance of the released fluorenyl group also contributed to its widespread adoption. nih.gov

Significance of Aspartic Acid Derivatives, including Fmoc-Asp(OtBu)-X, in Peptide Elongation Methodologies

Aspartic acid, with its acidic side chain, presents unique challenges and opportunities in peptide synthesis. The carboxyl group in its side chain must be protected to prevent unwanted side reactions during peptide coupling. In Fmoc-based SPPS, the most common protecting group for the aspartic acid side chain is the tert-butyl (tBu) ester, leading to the use of Fmoc-Asp(OtBu)-OH. peptide.compeptide.com This derivative is widely used due to the stability of the tBu group to the piperidine treatment used for Fmoc removal and its straightforward cleavage with trifluoroacetic acid (TFA) at the end of the synthesis. peptide.compeptide.com

However, the use of Fmoc-Asp(OtBu)-OH is not without its complications. A significant side reaction is the formation of aspartimide, which can occur under basic conditions and can lead to the formation of undesired beta-peptides. nih.govpeptide.com This has spurred the development of various strategies to mitigate this issue, including the use of alternative protecting groups and modified deprotection cocktails. nih.govpeptide.commerckmillipore.com

Derivatives of Fmoc-Asp(OtBu), such as Fmoc-Asp(OtBu)-CH2COOH, represent a further evolution in peptide synthesis strategies. These compounds, often referred to as linkers, provide a means to introduce a carboxylic acid functionality at a specific point in the peptide chain, which can be used for subsequent modifications or for creating branched peptides. medchemexpress.eusigmaaldrich.com

Overview of Fmoc-Asp(OtBu) as a Key Building Block in Contemporary Peptide Research

Fmoc-Asp(OtBu)-OH and its derivatives, including this compound, are fundamental building blocks in modern peptide research. sigmaaldrich.comcookechem.com They are instrumental in the synthesis of a vast array of peptides for therapeutic and diagnostic applications. The ability to incorporate aspartic acid residues with a protected side chain is crucial for creating peptides with specific biological activities.

This compound, in particular, serves as a versatile tool for medicinal chemists. chemimpex.com It allows for the site-specific introduction of a tether with a terminal carboxylic acid. This handle can be used for various purposes, such as the attachment of labels, the formation of cyclic peptides, or the conjugation of the peptide to other molecules like proteins or drug delivery systems. chemimpex.comchemimpex.com This strategic functionalization is essential for developing peptide-based drugs with improved efficacy, stability, and targeting capabilities. chemimpex.com

The following table provides a summary of the key chemical entities discussed:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Role in Peptide Synthesis
This compound1803002-89-2C33H35NO9589.64Linker for introducing a carboxylic acid functionality. chemimpex.comdcchemicals.commedchemexpress.com
Fmoc-Asp(OtBu)-OH71989-14-5C23H25NO6411.45Standard protected aspartic acid for Fmoc-SPPS. sigmaaldrich.compeptide.comchemicalbook.com
Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH864876-94-8C33H35NO9589.64Versatile amino acid derivative for peptide synthesis and drug development. chemimpex.comchemimpex.comnih.gov
Fmoc-Asp(OtBu)-OPfp86061-01-0C29H24F5NO6577.5Activated ester for efficient peptide coupling. glpbio.com
Fmoc-Asp-OtBu129460-09-9C23H25NO6411.45Building block for library synthesis and β-aspartyl peptides. sigmaaldrich.comcookechem.com
Fmoc-Aspartimol(OtBu)133565-45-4C23H27NO5413.47Derivative of aspartic acid. chemicalbook.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H28N2O7 B12399841 Fmoc-Asp(OtBu)-CH2COOH

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H28N2O7

Molecular Weight

468.5 g/mol

IUPAC Name

2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoyl]amino]acetic acid

InChI

InChI=1S/C25H28N2O7/c1-25(2,3)34-22(30)12-20(23(31)26-13-21(28)29)27-24(32)33-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,26,31)(H,27,32)(H,28,29)/t20-/m0/s1

InChI Key

BRFMKVGAAIRYSR-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)NCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthetic Strategies and Methodological Advancements for Fmoc Asp Otbu Based Incorporations

N-α-Fmoc Protection and α-Carboxyl Activation in Peptide Chain Assembly

The precise control of amide bond formation is fundamental to peptide synthesis. This is achieved through the use of temporary protecting groups for the α-amino group of the incoming amino acid, coupled with activation of its α-carboxyl group to facilitate reaction with the N-terminal amine of the growing peptide chain.

Role of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Sequential Amide Bond Formation

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group widely employed for the temporary protection of the α-amino group of amino acids in SPPS. wikipedia.orgamericanpeptidesociety.org Its popularity is due to its stability under acidic and mild basic conditions, which allows for the use of acid-labile protecting groups on the amino acid side chains, a concept known as orthogonality. iris-biotech.detotal-synthesis.com The Fmoc group is introduced by reacting the amino acid with a reagent like Fmoc-Cl or Fmoc-OSu. wikipedia.org

The removal of the Fmoc group, a critical step for chain elongation, is typically achieved by treatment with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The deprotection mechanism proceeds via a β-elimination pathway. fiveable.me A base abstracts the acidic proton on the fluorene (B118485) ring, leading to the formation of a dibenzofulvene (DBF) intermediate and carbon dioxide. nih.govpeptide.com The reactive DBF is subsequently scavenged by the secondary amine to form a stable adduct, driving the reaction to completion. wikipedia.orgnih.gov The progress of this deprotection can be conveniently monitored by UV spectroscopy due to the strong absorbance of the fluorene moiety. wikipedia.orgpublish.csiro.au

Optimization of Coupling Reagents and Conditions for Fmoc-Asp(OtBu) Integration

The efficient incorporation of Fmoc-Asp(OtBu)-OH into a growing peptide chain requires the activation of its free α-carboxyl group. This is accomplished using coupling reagents that convert the carboxylic acid into a more reactive species, facilitating nucleophilic attack by the free amine of the resin-bound peptide.

A variety of coupling reagents are available, broadly categorized into carbodiimides (e.g., N,N'-dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC)), phosphonium (B103445) salts (e.g., PyBOP, PyAOP), and aminium/uronium salts (e.g., HBTU, HATU, HCTU). embrapa.brsevernbiotech.com The choice of reagent can significantly impact the coupling efficiency and the extent of side reactions, such as racemization. For instance, HBTU is a commonly used aminium-type reagent that, in the presence of a base like N,N-diisopropylethylamine (DIEA), activates the Fmoc-amino acid for coupling. embrapa.br

The integration of Fmoc-Asp(OtBu)-OH can present challenges, including the potential for aspartimide formation, a side reaction that can be exacerbated at elevated temperatures. google.commerckmillipore.com Therefore, optimization of coupling conditions, such as reaction time, temperature, and the choice of additives like 1-hydroxybenzotriazole (B26582) (HOBt), is critical. google.comdoi.org For example, pre-activation of the amino acid before addition to the resin can improve coupling outcomes. google.com The use of more sterically hindered coupling reagents or specific solvent systems can also influence the success of the coupling reaction. doi.org

β-Carboxyl Protection using the tert-Butyl (OtBu) Ester

The side chain of aspartic acid contains a carboxylic acid group that must be protected during peptide synthesis to prevent unwanted side reactions. The tert-butyl (OtBu) ester is a widely used protecting group for this purpose in Fmoc-based strategies. creative-peptides.com

Mechanism of OtBu Ester Stability and Acid-Labile Deprotection

The tert-butyl ester is valued for its stability under the basic conditions used for Fmoc group removal. arkat-usa.org This stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which shields the ester carbonyl from nucleophilic attack. thieme-connect.com

The removal of the OtBu group is achieved under strongly acidic conditions, typically with trifluoroacetic acid (TFA), often in the presence of scavengers to trap the resulting tert-butyl cation. iris-biotech.dethieme-connect.com The deprotection mechanism involves protonation of the ester oxygen, followed by cleavage of the carbon-oxygen bond to form a stable tert-butyl carbocation and the free carboxylic acid. youtube.com This acid lability makes the OtBu group orthogonal to the base-labile Fmoc group, which is a fundamental principle of the Fmoc/tBu protection strategy. iris-biotech.detotal-synthesis.com The tert-butyl carbocation is a reactive species that can lead to side reactions with nucleophilic amino acid residues like tryptophan, cysteine, or methionine, necessitating the use of scavengers. peptide.com Alternative, milder deprotection methods using Lewis acids like ZnBr2 or radical cations have also been explored. nih.govacs.orgresearchgate.net

Comparative Analysis of β-Carboxyl Protecting Groups for Aspartic Acid Derivatives

While the OtBu group is widely used, it is not without its drawbacks, most notably its susceptibility to promoting aspartimide formation, especially in sequences containing Asp-Gly or Asp-Asn motifs. iris-biotech.deacs.org This has led to the development and investigation of alternative β-carboxyl protecting groups for aspartic acid.

The propensity for aspartimide formation is a significant concern as it can lead to a mixture of by-products, including epimerized peptides and β-peptides, which are often difficult to separate from the desired product. iris-biotech.deiris-biotech.de The formation of the five-membered succinimide (B58015) ring is catalyzed by the base used for Fmoc deprotection. iris-biotech.de

Steric and Electronic Influences on Protecting Group Performance (e.g., OMe, OBzl, OMpe, OEpe, OBno, STmob, STrt, O-2-PhiPr, OAll)

The performance of a β-carboxyl protecting group is influenced by both steric and electronic factors. The primary strategy to minimize aspartimide formation is to increase the steric bulk of the protecting group, thereby hindering the intramolecular cyclization reaction. iris-biotech.debiotage.com

Below is a comparative table of various protecting groups for the β-carboxyl group of aspartic acid:

Protecting GroupAbbreviationKey Features & Performance
Methyl esterOMeSmall, offers minimal steric protection, not commonly used in standard Fmoc SPPS due to lack of orthogonality.
Benzyl (B1604629) esterOBzlMore sterically demanding than OMe, but still susceptible to aspartimide formation. nih.gov Cleaved by hydrogenolysis or strong acid.
3-Methylpent-3-yl esterOMpeA bulkier alkyl ester designed to reduce aspartimide formation compared to OtBu. biotage.commerckmillipore.com
1-Ethyl-1-propyl esterOEpeAnother bulky ester that shows reduced aspartimide formation compared to OtBu. acs.orgiris-biotech.deresearchgate.net
1,1-Diphenylethyl esterOBnoA very bulky group that provides significant steric hindrance, leading to a lower incidence of aspartimide formation. iris-biotech.deresearchgate.net
Tritylthio esterSTrtA sulfur-based protecting group.
2-Phenylisopropyl esterO-2-PhiPrCan be selectively removed under mildly acidic conditions (e.g., 1% TFA), allowing for on-resin side-chain modifications. peptide.com
Allyl esterOAllStable to both acidic and basic conditions used in Fmoc SPPS. It is removed by palladium-catalyzed cleavage, offering an orthogonal deprotection strategy. peptide.com

Research has shown a clear trend: increasing the steric bulk of the ester protecting group generally leads to a decrease in aspartimide formation. iris-biotech.deiris-biotech.deresearchgate.net For instance, studies comparing OtBu, OEpe, and OBno have demonstrated that the more sterically demanding groups (OEpe and OBno) result in significantly less aspartimide by-product. iris-biotech.deresearchgate.net However, a potential trade-off with very bulky groups can be slower coupling kinetics.

The electronic nature of the protecting group also plays a role. Electron-withdrawing groups can influence the reactivity of the ester carbonyl. The choice of protecting group is therefore a critical consideration in the synthesis of peptides containing aspartic acid, and is often dictated by the specific peptide sequence and the potential for side reactions. iris-biotech.de

Orthogonality Considerations with Fmoc and Other Protecting Groups

In peptide synthesis, an orthogonal protection strategy involves the use of multiple classes of protecting groups within the same molecule, where each class can be removed by a specific chemical mechanism without affecting the others. peptide.combiosynth.comfiveable.me This allows for selective deprotection at various stages of the synthesis, which is crucial for complex procedures like side-chain modification or cyclization. peptide.com

The combination of the 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary α-amino protection and the tert-butyl (tBu) group for permanent side-chain protection is the most common orthogonal scheme in modern SPPS. peptide.comiris-biotech.decsic.es The key to this strategy lies in the distinct chemical lability of the two groups:

Fmoc Group: This group is base-labile and is typically removed at each step of peptide chain elongation using a solution of a secondary amine, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF). iris-biotech.decsic.esnih.gov

tBu Group: The tert-butyl ester protecting the aspartic acid side chain is acid-labile. It remains stable throughout the repeated base treatments used for Fmoc removal but is efficiently cleaved during the final step of the synthesis using a strong acid, such as trifluoroacetic acid (TFA). biosynth.comiris-biotech.depeptide.com

This orthogonality ensures that the reactive side-chain carboxyl group of aspartic acid remains shielded during the entire chain assembly process, preventing side reactions until the final global deprotection step. peptide.com This contrasts with non-orthogonal or "quasi-orthogonal" strategies, such as the Boc/Bzl scheme, where both protecting groups are acid-labile, relying on different strengths of acid for selective removal, which can sometimes lead to premature side-chain deprotection. biosynth.comcsic.es

Solid-Phase Synthesis Protocols Utilizing Fmoc-Asp(OtBu)

The successful synthesis of peptides containing aspartic acid using Fmoc-Asp(OtBu)-OH relies on carefully optimized protocols for each stage of the solid-phase process, from anchoring the first amino acid to the final cleavage of the completed peptide.

Resin Selection and Initial Amino Acid Loading for Aspartic Acid Containing Peptides

The choice of solid support, or resin, is a critical first step in SPPS as it determines the C-terminal functionality of the final peptide and the conditions required for its cleavage. uci.edupeptide.com For peptides containing aspartic acid, the selection depends on whether the desired product is a C-terminal acid or amide.

For Peptide Acids: Wang resin and 2-chlorotrityl chloride (2-Cl-Trt) resin are commonly used. uci.edubiotage.com Wang resin is a hydroxymethyl-functionalized polystyrene support that yields a C-terminal carboxylic acid upon cleavage with concentrated TFA. biotage.com However, loading the first amino acid onto Wang resin can be prone to racemization. mesalabs.com The 2-Cl-Trt resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA), which can yield a fully protected peptide fragment if desired. biotage.com This resin is particularly recommended for C-terminal Cys, Pro, Met, and Trp to minimize epimerization during loading. mesalabs.com

For Peptide Amides: Rink Amide resin is a popular choice. uci.edubiotage.com It possesses a linker that, upon cleavage with TFA, generates a C-terminal amide group. The initial loading onto Rink Amide resin is a straightforward amide bond formation, similar to subsequent coupling steps in the synthesis. biotage.com

The initial loading of the first amino acid onto the resin is a crucial step that can be accomplished through various methods. For Wang resin, the process often involves activating the Fmoc-amino acid with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). biotage.compeptideweb.com For the more sterically hindered 2-Cl-Trt resin, loading is typically achieved by reacting the resin with the Fmoc-amino acid in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA). peptideweb.compeptide.com Using pre-loaded resins, which are commercially available, can save time and minimize potential side reactions like racemization during the initial attachment. mesalabs.combachem.com The loading capacity of the resin is another important consideration; lower substitution resins (0.1-0.4 mmol/g) are often preferred for synthesizing long or difficult sequences to reduce peptide aggregation. peptide.comalfachemic.com

Table 1: Comparison of Common Resins for Fmoc-SPPS
Resin TypeC-Terminal FunctionalityCleavage ConditionsKey Characteristics
Wang ResinCarboxylic AcidHigh concentration TFA (e.g., 95%) peptide.comadvancedchemtech.comCommon for peptide acids; risk of racemization during loading. biotage.commesalabs.com
2-Chlorotrityl (2-Cl-Trt) ResinCarboxylic AcidMildly acidic (e.g., 1-3% TFA, acetic acid) biotage.comMinimizes racemization; allows for cleavage of fully protected peptides. peptide.combiotage.com
Rink Amide ResinAmideHigh concentration TFA (e.g., 95%) uci.eduadvancedchemtech.comStandard for peptide amides; straightforward first amino acid loading. biotage.com
Sieber Amide ResinAmideMildly acidic (e.g., 1% TFA) biotage.compeptide.comLess sterically hindered than Rink Amide; can yield fully protected peptide amides. biotage.com

Stepwise Coupling and Deprotection Cycles for Peptide Elongation

Once the first amino acid is anchored to the resin, the peptide chain is elongated through a series of repetitive cycles, each consisting of two main steps: Nα-Fmoc deprotection and coupling. biosynth.comuci.edu

Fmoc Deprotection: The N-terminal Fmoc group of the resin-bound amino acid is removed to expose a free amine for the next coupling reaction. This is typically achieved by treating the peptidyl-resin with a 20% solution of piperidine in DMF for a short period. nih.govuci.edu The completion of this step can be monitored by the strong UV absorbance of the released dibenzofulvene-piperidine adduct. nih.gov

Coupling: The next Nα-Fmoc-protected amino acid (such as Fmoc-Asp(OtBu)-OH) is activated and coupled to the newly freed amine of the growing peptide chain. Activation is commonly performed using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a base like DIPEA or 2,4,6-collidine. uci.edu Alternatively, carbodiimide-based methods using DIC with an additive like 1-hydroxybenzotriazole (HOBt) are also widely employed. uci.edubiotage.com

These two steps are repeated for each amino acid in the sequence. After each step, the resin is thoroughly washed with solvents like DMF and dichloromethane (B109758) (DCM) to remove excess reagents and by-products before proceeding to the next cycle. uci.edu

Cleavage and Global Deprotection Strategies for Fmoc-Asp(OtBu)-Derived Peptides

The final stage of SPPS is the cleavage of the completed peptide from the solid support, which occurs concurrently with the removal of all permanent side-chain protecting groups—a process known as global deprotection. biosynth.comthermofisher.com For peptides synthesized using the Fmoc/tBu strategy, including those with Fmoc-Asp(OtBu)-OH, this is accomplished with a strong acidolytic treatment.

The standard reagent for cleavage and global deprotection is trifluoroacetic acid (TFA). thermofisher.commerckmillipore.com Treatment with a high concentration of TFA (typically 95%) cleaves the acid-labile linker (like in Wang or Rink Amide resins) and simultaneously removes acid-labile side-chain protecting groups such as the tBu from Asp(OtBu). advancedchemtech.compeptide.com

During this process, the protecting groups are released as highly reactive electrophilic carbocations (e.g., the tert-butyl cation). merckmillipore.comwpmucdn.com These cations can react with nucleophilic residues in the peptide chain, such as Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr), leading to undesired modifications. merckmillipore.comresearchgate.net To prevent these side reactions, a "cleavage cocktail" containing TFA and a mixture of nucleophilic scavengers is used. merckmillipore.comwpmucdn.com The choice of scavengers depends on the amino acid composition of the peptide. thermofisher.com

Common scavengers and their roles include:

Water (H₂O): Acts as a scavenger and helps hydrolyze the protecting groups.

Triisopropylsilane (TIS): A highly effective scavenger for trityl (Trt) groups and reduces oxidation. merckmillipore.com

1,2-Ethanedithiol (EDT): A thiol-based scavenger particularly useful for protecting Cys residues and scavenging various cations. nih.gov

Thioanisole: Used to suppress side reactions involving Met and Trp. nih.gov

Phenol: Scavenges cations and can help prevent side-chain alkylation of Tyr. nih.gov

A widely used "universal" cocktail is Reagent K (TFA/phenol/water/thioanisole/EDT), but simpler mixtures are often sufficient, especially with modern protecting groups. merckmillipore.comnih.gov A common and less odorous alternative for many peptides is a mixture of TFA/TIS/H₂O (95:2.5:2.5). merckmillipore.com Recently, benzylthiols like 1,4-benzenedimethanethiol (B89542) (1,4-BDMT) have been explored as effective, less odorous, and easily detectable alternatives to standard aliphatic thiols. polypeptide.comnih.gov

Table 2: Common Acidolytic Cleavage Cocktails for Fmoc-SPPS
Reagent Name/CompositionTypical Composition (v/v)Primary Application/Notes
TFA / H₂O / TIS95 : 2.5 : 2.5A general, non-malodorous cocktail suitable for most sequences without Cys. merckmillipore.com
Reagent K82.5 : 5 : 5 : 5 : 2.5 (TFA/Phenol/H₂O/Thioanisole/EDT)A "universal" cocktail for complex peptides with multiple sensitive residues (Trp, Tyr, Met, Cys). merckmillipore.comnih.gov
Reagent B88 : 5 : 5 : 2 (TFA/Phenol/H₂O/TIS)Recommended for sequences containing Arg, His, Met, Cys. thermofisher.com
TFA / EDT / H₂O / TIS94 : 2.5 : 2.5 : 1Used for peptides containing Arg, Cys, Met, and Trp.

A primary concern when using Fmoc-Asp(OtBu)-OH is the formation of aspartimide, a cyclic imide by-product. peptide.comsigmaaldrich.com This side reaction is primarily caused by the repeated exposure of the aspartic acid residue to the basic piperidine solution used for Fmoc deprotection during the elongation cycles. sigmaaldrich.combiotage.com The succinimide ring can then be opened by the piperidine base to form not only the desired α-aspartyl peptide but also β-aspartyl and D-aspartyl isomers, which are often difficult to separate from the target peptide. sigmaaldrich.com

While aspartimide formation is mainly an issue during synthesis, its consequences are observed after cleavage. Several strategies can minimize its formation:

Modified Deprotection Conditions: Adding a small amount of an acid like formic acid or HOBt to the piperidine deprotection solution can suppress aspartimide formation, though HOBt use has safety considerations. peptide.combiotage.comacs.org Using a weaker base like piperazine (B1678402) can also be effective. biotage.com

Sterically Hindered Protecting Groups: While OtBu is standard, more sterically demanding protecting groups for the Asp side chain, such as OMpe (3-methylpent-3-yl ester), have been shown to reduce aspartimide formation compared to OtBu, though not eliminate it. researchgate.netmerckmillipore.com

Backbone Protection: The most effective method to completely prevent aspartimide formation involves protecting the amide backbone nitrogen of the residue following the aspartic acid, though this can introduce its own synthetic challenges. nih.govbiotage.com

Regarding by-products from the cleavage step itself, the primary issue is the alkylation of sensitive residues by the released tert-butyl cations. peptide.com Optimizing the scavenger cocktail is the most effective way to minimize these by-products. For instance, using Fmoc-Trp(Boc)-OH for tryptophan residues can eliminate sulfonation side reactions caused by cleavage products of arginine's Pbf protecting group. merckmillipore.com Ensuring the peptide-resin is completely dry before adding the cleavage cocktail is also important to prevent unwanted hydrolysis side reactions. sigmaaldrich.com

Strategies for Suppression of Aspartimide Formation in Fmoc Asp Otbu Containing Peptides

Modulation of Fmoc-Deprotection Conditions

The conditions used for the removal of the Fmoc protecting group play a crucial role in the extent of aspartimide formation. The strong basic conditions typically employed, such as 20% piperidine (B6355638) in DMF, promote this side reaction. iris-biotech.de Therefore, modifying these conditions can significantly suppress the formation of aspartimide-related impurities.

Evaluation of Alternative Bases (e.g., Piperizine, DBU, Dipropylamine)

One approach to mitigate aspartimide formation is the use of alternative, less basic deprotection reagents.

Piperazine (B1678402): This weaker base has been shown to be effective in removing the Fmoc group while concurrently reducing aspartimide formation. biotage.com However, it is important to note that this method does not completely eliminate the formation of rearranged products. biotage.com

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): While DBU is a strong organic base that can efficiently remove the Fmoc group, its use can lead to an increase in side reactions, including aspartimide formation. researchgate.netpeptide.com However, some studies have explored the use of DBU in combination with other reagents or under specific conditions to control this side reaction. For instance, a mixture of piperazine and DBU has been investigated as an alternative to piperidine. acs.orglookchem.com

Dipropylamine (B117675) (DPA): Recent research has highlighted dipropylamine as a promising alternative to piperidine for Fmoc deprotection, especially in high-temperature SPPS. researchgate.netacs.org DPA has been shown to significantly reduce aspartimide formation compared to piperidine. acs.org For example, in the synthesis of a model hexapeptide at 60°C, the use of DPA resulted in a four-fold lower aspartimide content compared to piperidine. acs.org

Table 1: Comparison of Alternative Bases for Fmoc Deprotection and Their Effect on Aspartimide Formation
BaseConcentration/ConditionsKey Findings on Aspartimide FormationReferences
Piperazine -Effective at removing Fmoc group with reduced aspartimide formation compared to piperidine, but does not eliminate it. biotage.com
DBU 1-5% in DMFCan increase aspartimide formation. Often used in combination with a nucleophile like piperazine. researchgate.netpeptide.comacs.org
Dipropylamine (DPA) -Strongly reduces aspartimide formation compared to piperidine, especially at elevated temperatures. researchgate.netacs.org

Role of Acidic Additives (e.g., Hydroxybenzotriazole (HOBt), Oxyma Pure, Formic Acid)

The addition of acidic modifiers to the Fmoc deprotection solution is a well-established strategy to suppress aspartimide formation. nih.govbiotage.comnih.gov These additives are thought to modulate the basicity of the deprotection solution, thereby reducing the rate of the base-catalyzed cyclization.

Hydroxybenzotriazole (HOBt): Adding HOBt (e.g., 0.1 M) to the piperidine solution can significantly decrease aspartimide formation. biotage.compeptide.com However, the explosive nature of anhydrous HOBt and the introduction of water with wetted forms are notable drawbacks. biotage.com

Oxyma Pure: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure) has been shown to be an effective additive for reducing aspartimide-related impurities. nih.gov For instance, the addition of 1 M Oxyma Pure to a 20% piperidine in DMF solution reduced impurities from 44% to 15% in a model peptide. nih.gov

Formic Acid: The addition of small amounts of organic acids, such as formic acid, to the standard piperidine deprotection solution has been demonstrated to efficiently prevent the formation of aspartimide side products. nih.govpeptide.com This effect appears to be largely independent of the acid's strength. nih.gov The addition of 1% formic acid to a piperazine/DBU mixture has also been shown to minimize aspartimide formation. rsc.org

Table 2: Effect of Acidic Additives on Aspartimide Suppression
AdditiveConcentration in Deprotection SolutionEfficacy in Suppressing Aspartimide FormationReferences
Hydroxybenzotriazole (HOBt) 0.1 M in piperidineSignificantly reduces aspartimide formation. biotage.compeptide.com
Oxyma Pure 1 M in 20% piperidine/DMFReduced aspartimide-related impurities significantly in a test peptide. nih.gov
Formic Acid Small amounts in piperidine or piperazine/DBUEfficiently prevents aspartimide formation. nih.govpeptide.comrsc.org

Development and Application of Modified Aspartic Acid Side-Chain Protecting Groups

A primary strategy to combat aspartimide formation is to modify the protecting group on the β-carboxyl group of the aspartic acid residue. The goal is to create a protecting group that is sterically hindering enough to prevent the intramolecular cyclization while still being removable under standard cleavage conditions.

Sterically Hindered Esters (e.g., OMpe, OEpe, OBno)

Increasing the steric bulk of the side-chain protecting group can effectively block the formation of the succinimide (B58015) ring. iris-biotech.debiotage.com This has led to the development of several bulky ester protecting groups that offer enhanced protection compared to the standard tert-butyl (OtBu) group. iris-biotech.denih.gov

3-Methylpent-3-yl (OMpe) and 3-Ethyl-3-pentyl (OEpe): These bulky trialkylcarbinol-based esters have demonstrated improved performance in minimizing aspartimide formation. biotage.comnih.govresearchgate.net

5-n-Butyl-5-nonyl (OBno): The Fmoc-Asp(OBno)-OH derivative has shown exceptional effectiveness in reducing aspartimide by-products. sigmaaldrich.comresearchgate.net In comparative studies, it significantly outperformed both Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH, reducing aspartimide formation to nearly undetectable levels in some sequences. sigmaaldrich.com Even in the most challenging Asp-Gly sequence, aspartimide formation was reduced to a negligible 0.1% per cycle. sigmaaldrich.com

Table 3: Comparison of Sterically Hindered Aspartate Protecting Groups
Protecting GroupKey FeaturesPerformance in Suppressing Aspartimide FormationReferences
OMpe (3-Methylpent-3-yl) Bulkier than OtBu.Provides good protection against base-catalyzed aspartimide formation. biotage.comnih.govresearchgate.net
OEpe (3-Ethyl-3-pentyl) Trialkylcarbinol-based ester.Effective in minimizing aspartimide formation. nih.govresearchgate.net
OBno (5-n-Butyl-5-nonyl) Highly bulky ester.Offers superior protection, reducing aspartimide formation to almost undetectable levels in many cases. sigmaaldrich.comresearchgate.net

Other Novel Protecting Group Strategies (e.g., Cyanosulfurylide (CSY), Hydrazide-based Protection)

Beyond sterically hindered esters, other innovative protecting group strategies have been developed.

Cyanosulfurylide (CSY): This strategy masks the carboxylic acid with a stable C-C bond, effectively preventing the cyclization that leads to aspartimide formation. researchgate.netnih.govnih.gov The CSY group is exceptionally stable to common SPPS conditions and can be removed selectively under aqueous conditions with an electrophilic halogenating agent like N-chlorosuccinimide (NCS). researchgate.netnih.goviris-biotech.de This approach has been shown to completely suppress aspartimide formation. nih.goviris-biotech.de

Hydrazide-based Protection: While less commonly discussed in the provided context, hydrazide-based protecting groups represent another area of exploration for side-chain protection in peptide synthesis.

Backbone Amide Protection Strategies

An alternative and highly effective method to prevent aspartimide formation is to protect the backbone amide nitrogen of the amino acid C-terminal to the aspartic acid residue. biotage.comnih.gov This modification removes the nucleophilic nitrogen required for the intramolecular cyclization.

2,4-Dimethoxybenzyl (Dmb) and 2-Hydroxy-4-methoxybenzyl (Hmb): These groups act as temporary masks for the amide nitrogen. peptide.comiris-biotech.de The use of pre-formed dipeptide building blocks, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH, is a highly beneficial approach, particularly for problematic sequences like Asp-Gly. iris-biotech.deresearchgate.net The Dmb group can be readily removed by trifluoroacetic acid (TFA) during the final cleavage from the resin. iris-biotech.deiris-biotech.de

2-Hydroxy-4-methoxy-5-nitrobenzyl (Hmnb): This backbone amide protecting group has been shown to improve the synthesis of peptides prone to both aggregation and aspartimide formation. nih.gov The Hmnb group is introduced during peptide assembly and is labile to acidolysis after the reduction of its nitro group. nih.gov

Table 4: Backbone Amide Protection Strategies
Protecting GroupMethod of IntroductionKey AdvantageReferences
Dmb (2,4-Dimethoxybenzyl) Use of pre-formed dipeptides (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)Highly effective in preventing aspartimide formation in susceptible sequences. peptide.comiris-biotech.deiris-biotech.deresearchgate.net
Hmb (2-Hydroxy-4-methoxybenzyl) Use of Hmb-containing building blocks or solid-phase reductive aminationSuppresses aspartimide formation and can also reduce peptide aggregation. peptide.comrsc.org
Hmnb (2-Hydroxy-4-methoxy-5-nitrobenzyl) Automated introduction during peptide assemblyImproves synthesis of aggregation-prone and aspartimide-prone peptides. nih.govconsensus.app

Use of 2,4-Dimethoxybenzyl (Dmb) Group for N-α-Protection

One effective strategy to prevent aspartimide formation is the protection of the backbone amide nitrogen. The use of the 2,4-dimethoxybenzyl (Dmb) group as a temporary protecting group for the α-nitrogen of the amino acid residue following the aspartic acid has proven to be a valuable technique. bachem.compeptide.com

The Dmb group is introduced onto the amide nitrogen, converting the secondary amine into a tertiary amine. peptide.com This modification effectively blocks the nucleophilic site required for the intramolecular cyclization that initiates aspartimide formation. peptide.compeptide.com The Dmb group is acid-labile and can be cleanly removed during the final trifluoroacetic acid (TFA)-mediated cleavage of the peptide from the resin support, regenerating the native peptide backbone. bachem.comwustl.edu

Research has shown that incorporating a Dmb group on the nitrogen of the amino acid C-terminal to the Asp residue effectively suppresses the formation of the succinimide intermediate. peptide.com This approach is particularly useful in preventing both aggregation and aspartimide formation in challenging sequences. bachem.compeptide.com While the Dmb group is effective, coupling onto a Dmb-protected amino acid can be sterically hindered and thus difficult. peptide.compeptide.com This has led to the development of alternative approaches, such as the use of pre-formed dipeptides, which circumvents the difficult coupling step on the solid phase. peptide.com

Table 1: Properties of the 2,4-Dimethoxybenzyl (Dmb) Protecting Group

PropertyDescription
Function Reversible backbone amide protection. bachem.com
Mechanism Blocks the backbone amide nitrogen, preventing intramolecular cyclization. peptide.compeptide.com
Application Prevents aspartimide formation and peptide aggregation. bachem.compeptide.com
Cleavage Removed by trifluoroacetic acid (TFA) during final cleavage. bachem.comwustl.edu
Key Advantage Avoids the formation of benzo-oxazepinone by-products that can occur with the related Hmb group. bachem.comavantorsciences.com
Limitation Direct coupling to a Dmb-protected amino acid on the resin can be inefficient due to steric hindrance. peptide.compeptide.com

Incorporation of Pre-formed Dipeptide Building Blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

To overcome the challenge of inefficient coupling to Dmb-protected residues, the use of pre-formed dipeptide building blocks has become a standard and highly effective method. peptide.comresearchgate.net For the problematic Asp-Gly sequence, the dipeptide Fmoc-Asp(OtBu)-(Dmb)Gly-OH is widely employed. biotage.compeptide.com

This building block incorporates the Dmb group on the glycine (B1666218) nitrogen, effectively preventing the aspartimide formation that is so prevalent in this motif. avantorsciences.comcem.comglpbio.com By incorporating the Asp-Gly unit in a single coupling step using the pre-formed dipeptide, the problematic cyclization is completely inhibited during subsequent Fmoc deprotection cycles. cem.comsigmaaldrich.com This approach is now considered the standard method for incorporating Asp-Gly sequences in Fmoc-SPPS. peptide.com

The use of Fmoc-Aaa-(Dmb)Gly-OH dipeptides offers benefits similar to pseudoproline dipeptides for other sequences, improving synthetic efficiency, enhancing reaction rates, and yielding crude products with higher purity by preventing aggregation. researchgate.netsigmaaldrich.com The Dmb group is stable throughout the synthesis and is removed during the final TFA cleavage, yielding the desired native peptide. sigmaaldrich.com

Table 2: Characteristics of Fmoc-Asp(OtBu)-(Dmb)Gly-OH

FeatureDescription
Chemical Name N-α-Fmoc-L-aspartic acid(β-t-butyl ester)-N-(2,4-dimethoxybenzyl)glycine
Molecular Formula C₃₄H₃₈N₂O₉ avantorsciences.comsigmaaldrich.com
Molecular Weight 618.67 g/mol sigmaaldrich.com
Primary Use Prevention of aspartimide formation in Asp-Gly sequences during Fmoc-SPPS. cem.comglpbio.com
Coupling Incorporated using standard coupling reagents like PyBOP®/DIPEA or DIPCDI/HOBt. sigmaaldrich.com
Advantage Completely inhibits base-catalyzed aspartimide formation for the Asp(OtBu)-Gly motif. avantorsciences.comglpbio.com Unlike Hmb-containing derivatives, it cannot form cyclic lactone by-products during activation. avantorsciences.comglpbio.com

Advanced Applications and Derivatizations of Fmoc Asp Otbu in Academic Research

Synthesis of Peptides with Post-Translational Modifications (PTMs)

The incorporation of post-translational modifications (PTMs) is crucial for studying protein function and developing therapeutic peptides. The compatibility of building blocks like Fmoc-Asp(OtBu)-CH2COOH with PTM synthesis protocols is therefore a critical consideration.

The synthesis of phosphopeptides and glycopeptides using Fmoc-based solid-phase peptide synthesis (SPPS) requires that all protecting groups remain stable throughout the multiple steps of deprotection and coupling, yet are removable at the final cleavage stage. The OtBu group on the aspartic acid side chain is acid-labile and generally compatible with the conditions used to add phosphorylated or glycosylated amino acid residues. For instance, the synthesis of phosphopeptides often involves the use of building blocks like Fmoc-Ser[PO(OBzl)OH]-OH, which can be incorporated into a peptide chain containing Fmoc-Asp(OtBu)-OH without significant cross-reactivity nih.gov.

However, a significant challenge arises from the inherent risk of aspartimide formation associated with the Asp(OtBu) moiety, particularly when it is followed by a small, unhindered amino acid like glycine (B1666218)—the exact sequence present in this compound ppke.hu. The basic conditions (typically piperidine) used for Fmoc group removal can trigger the backbone nitrogen to attack the side-chain ester, forming a five-membered ring intermediate (aspartimide). This intermediate can then hydrolyze to form not only the desired α-aspartyl peptide but also the isomeric β-aspartyl peptide, leading to impurities and reduced yield peptide.com.

Research has shown that sequences with Asp(OtBu) followed by Gly, Ser, or Thr are especially prone to this side reaction nih.gov. Since serine and threonine are the primary sites for O-glycosylation and phosphorylation, this presents a direct compatibility challenge. Strategies to mitigate this include using milder bases for Fmoc deprotection or adding HOBt to the deprotection solution nih.gov. Therefore, while the protecting groups are chemically orthogonal, the specific sequence within this compound necessitates careful optimization of synthesis conditions to ensure the integrity of the peptide backbone during the incorporation of PTMs.

ParameterCompatibility ConsiderationMitigation Strategy
Protecting Group Orthogonality OtBu (acid-labile) is generally compatible with base-labile Fmoc group and protecting schemes for phosphate (B84403) and glycan moieties.Standard orthogonal protection scheme is viable.
Aspartimide Formation High risk due to the Asp(OtBu)-Gly sequence under standard basic Fmoc deprotection conditions.Use of weaker deprotection bases (e.g., DBU in low concentration), addition of HOBt to piperidine (B6355638) solution, or backbone protection strategies.
Steric Hindrance The glycine residue offers no steric hindrance, increasing the rate of aspartimide formation.Optimization of coupling and deprotection times and temperatures.

Design and Synthesis of Peptide Mimetics and Constrained Peptides

Constraining peptide structures, for example through cyclization, is a widely used strategy in drug design to enhance stability, receptor affinity, and bioavailability.

This compound and its parent compound, Fmoc-Asp(OtBu)-OH, are valuable reagents in the synthesis of cyclic peptides. The orthogonal protecting groups are key to achieving selective cyclization. For example, a linear peptide containing this dipeptide can be assembled on a solid support. After assembly, the terminal Fmoc group can be removed, and the now-free N-terminal amine can be cyclized with the C-terminal carboxyl group (if it is activated) or with a side chain.

A common strategy for synthesizing cyclic dipeptides involves using Fmoc-Asp(OtBu)-OH as a starting material to create a building block suitable for solid-phase cyclization google.com. In a representative method, Fmoc-Asp(OtBu)-OH is first modified, and after removal of the side-chain OtBu group, the resulting free side-chain carboxyl is anchored to a highly acid-labile resin like 2-chlorotrityl chloride (2-CTC) resin. The peptide chain is then elongated from the N-terminus. After removing the N-terminal protecting group of the final amino acid, an intramolecular head-to-tail cyclization can be performed on the solid support, followed by cleavage from the resin to yield the cyclic peptide google.comgoogle.com. The Asp-Gly sequence within this compound can serve as a turn-inducing element, facilitating the cyclization process.

Cyclization StrategyRole of Fmoc-Asp(OtBu) MoietyExample Application
Head-to-Tail Cyclization The Asp residue forms part of the linear precursor peptide backbone.Synthesis of cyclic dipeptides and larger macrocycles on solid support.
Side-Chain Anchoring The side-chain carboxyl group of Asp can be used as an anchoring point to the resin, enabling on-resin cyclization after linear chain assembly.A patent describes using the Asp side chain to bond to 2-CTC resin for solid-phase cyclization google.com.
Orthogonal Deprotection The Fmoc (base-labile) and OtBu (acid-labile) groups allow for selective deprotection to control which functional groups react during cyclization.Standard Fmoc SPPS protocols for assembling the linear precursor before cyclization google.com.

Bioconjugation Methodologies Utilizing Fmoc-Asp(OtBu) Derivatives

The unique structure of this compound, which is effectively a protected dipeptide linker, makes it highly suitable for bioconjugation immunomart.org. The terminal carboxyl group of the glycine residue provides a specific handle for covalently attaching the peptide to other molecules while the peptide chain is built from the N-terminus of the aspartic acid residue.

In chemical biology, peptides are often attached to reporter molecules such as fluorophores, biotin, or radioisotopes to create probes for studying biological processes. The terminal -COOH group of this compound is an ideal attachment point for this purpose. After the desired peptide has been synthesized from the N-terminus of the aspartate, the entire protected peptide-linker construct can be conjugated in solution to a biomolecule or reporter tag that has a free amine group, using standard carbodiimide (B86325) chemistry (e.g., EDC/NHS activation). Subsequently, all protecting groups (Fmoc and OtBu) can be removed with acid to yield the final, labeled peptide probe. This approach allows for precise, site-specific labeling at the C-terminus of the linker.

In the development of targeted therapies, peptides are frequently used as ligands to guide drug-loaded nanoparticles, liposomes, or cytotoxic agents to specific cells or tissues. Derivatives of Fmoc-Asp(OtBu) can serve as linkers to connect the targeting peptide to the therapeutic payload or delivery vehicle chemimpex.com. The Asp(OtBu)-Gly structure provides a short, flexible spacer that can position the peptide ligand appropriately for receptor binding.

Applications in Structural Biology Studies

The precise three-dimensional structure of a protein is fundamental to its biological function. The synthesis of high-purity peptides is a prerequisite for many structural biology techniques, including X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. The use of Fmoc-Asp(OtBu)-OH is critical in solid-phase peptide synthesis (SPPS) to prevent the formation of aspartimide-related impurities, which can compromise peptide integrity and hinder structural elucidation.

While direct studies citing this compound in protein conformation and interaction dynamics are not prevalent in the literature, the foundational role of its parent compound, Fmoc-Asp(OtBu)-OH, is well-established in creating the peptides necessary for such studies. The prevention of aspartimide formation ensures the synthesis of a homogeneous peptide population, which is essential for obtaining high-resolution structural data.

The "-CH2COOH" functional group of this compound presents an opportunity for the site-specific incorporation of biophysical probes. This linker could be used to attach fluorescent labels, spin labels, or other reporter molecules to a peptide. Such labeled peptides are invaluable tools for studying:

Protein Folding: By incorporating environmentally sensitive fluorescent probes, the conformational changes during protein folding can be monitored in real-time.

Protein-Protein Interactions: Techniques like Förster Resonance Energy Transfer (FRET) can be employed by labeling interacting peptides with a donor-acceptor pair to measure binding affinities and dynamics.

Conformational Dynamics: NMR studies on peptides selectively labeled using derivatives like this compound could provide insights into local and global protein dynamics.

The ability to introduce a unique chemical handle at a specific aspartate residue allows for a level of precision in labeling that is crucial for interpreting structural and dynamic data accurately.

Role in Enabling Peptide-Based Drug Design Research

Peptides have emerged as a significant class of therapeutics due to their high specificity and potency. The chemical synthesis of peptide-based drugs relies heavily on building blocks like Fmoc-protected amino acids to construct complex and modified peptide sequences.

The rational design of bioactive peptides involves the systematic modification of a peptide's sequence and structure to enhance its therapeutic properties, such as receptor affinity, selectivity, and stability. Fmoc-Asp(OtBu)-OH is a standard reagent in the synthesis of peptide libraries for screening and identifying lead compounds.

The derivatization to this compound provides a strategic advantage in lead optimization. creative-peptides.compepdd.com This linker functionality allows for the attachment of various moieties to improve a peptide's pharmacokinetic profile. For example, the attachment of polyethylene glycol (PEG) chains (PEGylation) can increase the hydrodynamic radius of the peptide, reducing renal clearance and extending its half-life in circulation. Similarly, lipid conjugation can enhance membrane permeability and oral bioavailability. The "-CH2COOH" group offers a convenient point for such modifications without interfering with the peptide's primary sequence responsible for its biological activity.

The process of lead optimization often involves creating numerous analogs of a hit peptide to establish a clear structure-activity relationship (SAR). creative-peptides.com The use of versatile building blocks that allow for straightforward and site-specific modifications is therefore highly valuable.

Application in Lead Optimization Role of this compound
Improving Pharmacokinetics Attachment of polymers (e.g., PEG) or lipids to the -CH2COOH linker to increase half-life and bioavailability.
Enhancing Target Affinity Conjugation of additional binding motifs or pharmacophores.
Structure-Activity Relationship (SAR) Studies Systematic modification at the linker site to probe the effects on biological activity.

The specificity of peptides makes them excellent candidates for the development of diagnostic agents and molecular probes for disease detection and imaging. By conjugating a targeting peptide to a reporter molecule, such as a radionuclide or a fluorescent dye, it is possible to visualize specific cells or tissues in vivo.

This compound is well-suited for this application. The terminal carboxylic acid of the linker provides a reactive site for the covalent attachment of various imaging agents. For instance, a chelating agent for a metallic radionuclide used in Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT) can be coupled to the peptide via the linker. This approach allows for the modular synthesis of peptide-based imaging agents, where the targeting peptide and the imaging moiety can be independently optimized.

A closely related and more complex derivative, Fmoc-L-Asp(OtBu)-O-CH2-Ph-OCH2-CH2-COOH, is noted for its utility in creating diagnostic agents that can bind to specific biomarkers, thereby improving the accuracy of disease detection. chemimpex.com

Novel Synthetic Methodologies Leveraging Fmoc-Asp(OtBu) (e.g., Early-Stage Incorporation for Regioselective Labeling)

A significant challenge in peptide synthesis is the prevention of side reactions, with aspartimide formation being a primary concern when using Fmoc-Asp(OtBu)-OH. peptide.com Much research has focused on developing new protecting groups and synthetic strategies to mitigate this issue. nih.gov

The early-stage incorporation of a uniquely functionalized building block like this compound can be a powerful strategy for regioselective labeling. By introducing this residue at a specific position during solid-phase peptide synthesis, the "-CH2COOH" group is uniquely available for subsequent chemical modification on the solid support. This approach offers several advantages over solution-phase labeling of the final peptide:

High Specificity: The reaction can be directed to the single, orthogonally protected linker.

Use of Excess Reagents: Large excesses of the labeling reagent can be used to drive the reaction to completion, with easy removal by washing the resin.

Automation: The labeling step can potentially be incorporated into automated synthesis protocols.

Analytical Considerations and Quality Control in Fmoc Asp Otbu Chemistry

Chromatographic Purity Assessment (e.g., HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) and its variant, Reversed-Phase HPLC (RP-HPLC), are indispensable tools for assessing the purity of Fmoc-Asp(OtBu)-CH2COOH and other Fmoc-protected amino acids. These techniques are used to separate, identify, and quantify the main compound from any impurities.

Most commercially available Fmoc amino acids, including Fmoc-Asp(OtBu)-OH, are offered with a high RP-HPLC purity of over 99%. nih.gov Suppliers often provide certificates of analysis that specify the HPLC purity, which is a critical parameter for researchers. cem.comcem.com The industrialization and regulation of Fmoc-protected amino acid derivatives have led to a significant improvement in their quality. nih.gov

The mobile phase composition is a critical factor in achieving optimal separation in HPLC. For the analysis of Fmoc-Asp(OtBu)-OH and related compounds, a common mobile phase consists of a gradient of acetonitrile (B52724) in water with an additive like trifluoroacetic acid (TFA). google.comrsc.org For instance, a linear gradient of acetonitrile from 0% to 100% in the presence of 0.1% TFA can be used. google.com The detection is typically carried out using a UV detector, as the Fmoc group has a strong chromophore that absorbs UV light. tec5usa.com

It is crucial to use highly optimized HPLC methods to ensure that all amino-acid-related impurities are clearly separated from the main Fmoc-amino acid peak, allowing for their accurate quantification. sigmaaldrich.com Some suppliers utilize characterized standards of potential impurities to validate their HPLC methods. sigmaaldrich.commerckmillipore.com The purity of the final peptide is directly influenced by the purity of the starting Fmoc-amino acids; even small improvements in the starting material's quality can lead to significant enhancements in the peptide yield and purity. sigmaaldrich.comajpamc.com

Table 1: HPLC Analysis Parameters for Fmoc-Asp(OtBu) Derivatives

ParameterDescriptionSource
Technique Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) nih.govrsc.org
Column C18 column rsc.orgnih.gov
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water google.comnih.gov
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile google.comnih.gov
Gradient Linear gradient of Mobile Phase B google.com
Detection UV Absorbance tec5usa.com

Enantiomeric Purity Determination

The stereochemical integrity of amino acid derivatives is critical in peptide synthesis, as the biological activity of peptides is highly dependent on their specific three-dimensional structure. Racemization, the formation of the D-enantiomer from the L-enantiomer, is a potential side reaction during peptide synthesis that can lead to the production of undesired diastereomeric peptides. sci-hub.se Therefore, determining the enantiomeric purity of this compound and other Fmoc-amino acids is a crucial quality control step.

Chiral High-Performance Liquid Chromatography (Chiral HPLC) is a powerful technique for separating and quantifying enantiomers. chemimpex.com This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. sigmaaldrich.com Several commercially available chiral columns, such as CHIRALPAK® ZWIX(+)™ and QN-AX™, have been successfully used for the enantiomeric separation of Nα-Fmoc proteinogenic amino acids, including Fmoc-Asp(OtBu)-OH. semanticscholar.orgresearchgate.net The mobile phase for chiral HPLC often consists of a mixture of organic solvents like methanol (B129727) and acetonitrile with additives such as triethylamine (B128534) (TEA) and formic acid (FA). semanticscholar.orghplc.eu

The enantiomeric purity of commercially available Fmoc-Asp(OtBu)-OH is typically very high, often exceeding 99.8%. cem.comcem.comlifetein.com This high level of purity is essential to minimize the incorporation of the incorrect enantiomer into the growing peptide chain, which could have significant consequences for the final peptide's structure and function. sigmaaldrich.commerckmillipore.com

Another approach for determining enantiomeric purity involves derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral HPLC column. sci-hub.se

Table 2: Chiral HPLC for Enantiomeric Purity of Fmoc-Asp(OtBu)-OH

ParameterValue/DescriptionSource
Technique Chiral High-Performance Liquid Chromatography (Chiral HPLC) chemimpex.com
Chiral Stationary Phase (CSP) CHIRALPAK® ZWIX(+)™, QN-AX™ semanticscholar.orgresearchgate.net
Typical Enantiomeric Purity ≥ 99.8% cem.comcem.comlifetein.com

Spectroscopic Characterization (e.g., NMR, Mass Spectrometry)

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are fundamental for the structural elucidation and characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the compound. The chemical shifts, coupling constants, and integration of the signals in an NMR spectrum can be used to confirm the presence of the Fmoc, aspartic acid, and tert-butyl ester moieties, as well as the CH2COOH group. For example, the aromatic protons of the Fmoc group typically appear in the range of δ 7.2–7.8 ppm in the ¹H NMR spectrum. google.comchapman.edu The protons of the tert-butyl group give a characteristic singlet signal around δ 1.4 ppm. orgsyn.orgrsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. Electrospray ionization (ESI) is a common ionization technique used for the analysis of Fmoc-amino acids. google.com The mass spectrum will show a peak corresponding to the molecular ion ([M+H]⁺, [M+Na]⁺, etc.), which can be used to verify the identity of the compound. google.com

After synthesis and purification of a peptide containing Fmoc-Asp(OtBu), mass spectrometry is used to confirm the peptide's identity, and analytical HPLC is used to assess its purity. nih.gov

Table 3: Spectroscopic Data for Fmoc-Asp(OtBu) Derivatives

TechniqueKey ObservationsSource
¹H NMR Aromatic protons of Fmoc group (δ 7.2-7.8 ppm), tert-butyl protons (singlet, ~δ 1.4 ppm) google.comchapman.eduorgsyn.orgrsc.org
¹³C NMR Confirms the carbon framework of the entire molecule rsc.orgrsc.org
Mass Spectrometry (ESI-MS) Provides the molecular weight of the compound, confirming its identity google.com

Monitoring of Side Reactions and Impurity Profiles

During the synthesis and handling of this compound and its incorporation into peptides, several side reactions can occur, leading to the formation of impurities. Monitoring and controlling these impurities is crucial for obtaining a final peptide product of high purity.

One of the most significant side reactions involving aspartic acid residues during Fmoc-based solid-phase peptide synthesis (SPPS) is the formation of aspartimide . nih.goviris-biotech.de This side reaction is catalyzed by both acids and bases and is particularly prevalent when the aspartic acid residue is followed by specific amino acids such as glycine (B1666218), asparagine, or serine. iris-biotech.demerckmillipore.com The formation of aspartimide can lead to the epimerization of the aspartic acid residue and the formation of β-aspartyl peptides, which are difficult to separate from the desired α-aspartyl peptide. nih.govmerckmillipore.com

Other potential impurities in Fmoc-amino acids can arise from the manufacturing process itself. These can include:

Dipeptides: Formation of Fmoc-Asp(OtBu)-Asp(OtBu)-OH. nih.govsigmaaldrich.com

Fmoc-β-Ala-OH: Arises from a rearrangement of the Fmoc group. nih.govmerck-lifescience.com.tw

Free amino acid: Resulting from incomplete reaction during the introduction of the Fmoc group. sigmaaldrich.commerck-lifescience.com.tw

Acetic acid: Traces of acetic acid can act as a capping agent, terminating the peptide chain growth. sigmaaldrich.commerckmillipore.com

Suppliers of high-quality Fmoc-amino acids specify very low levels of these impurities. lifetein.comsigmaaldrich.com For example, the content of impurities like Fmoc-β-Ala-OH and Fmoc-Asp(OtBu)-Asp(OtBu)-OH is often specified to be less than 0.1%. sigmaaldrich.comsigmaaldrich.com The free amino acid content is typically kept below 0.2%, and the acetate (B1210297) content below 0.02%. sigmaaldrich.comlifetein.commerckmillipore.com

The use of UV-Vis spectroscopy can be employed to monitor the deprotection of the Fmoc group during SPPS, as the liberated fluorenyl group is a chromophore. tec5usa.com This allows for real-time monitoring of the reaction progress and can help in identifying any issues with the deprotection step.

Table 4: Common Impurities in Fmoc-Asp(OtBu) Chemistry

ImpurityOriginConsequence
Aspartimide Base- or acid-catalyzed cyclization of the aspartic acid side chainEpimerization, formation of β-aspartyl peptides nih.goviris-biotech.demerckmillipore.com
Fmoc-Asp(OtBu)-Asp(OtBu)-OH Dimerization during synthesisInsertion of an extra amino acid
Fmoc-β-Ala-OH Rearrangement of the Fmoc groupInsertion of an incorrect amino acid nih.govmerck-lifescience.com.tw
Free Amino Acid Incomplete Fmoc protectionDeletion sequences or multiple additions sigmaaldrich.commerck-lifescience.com.tw
Acetic Acid Residual from synthesisChain termination sigmaaldrich.commerckmillipore.com

Q & A

Q. How should researchers address low yields in large-scale syntheses of Fmoc-Asp(OtBu)-CH₂COOH?

  • Methodological Answer :
  • Scale-up adjustments : Replace DMF with NMP for better solubility at >1 mmol scales .
  • Byproduct analysis : Use LC-MS to trace unreacted starting material or hydrolysis products .

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